molecular formula C8H12N2S2 B14067144 (3,4-Bis(methylthio)phenyl)hydrazine

(3,4-Bis(methylthio)phenyl)hydrazine

Cat. No.: B14067144
M. Wt: 200.3 g/mol
InChI Key: JLWJEDWCXMNRPA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenylhydrazine (B124118) Chemistry

The journey of phenylhydrazine chemistry began in 1875 with its first synthesis by the renowned German chemist Hermann Emil Fischer. wikipedia.org This discovery was a pivotal moment in organic chemistry, as phenylhydrazine proved to be an invaluable reagent for the characterization of sugars through the formation of osazones. wikipedia.org The classical synthesis of phenylhydrazine involves the diazotization of aniline (B41778), followed by reduction of the resulting diazonium salt. orgsyn.org This fundamental transformation has been refined over the years, but the core principle remains a staple in introductory and advanced organic chemistry.

The evolution of phenylhydrazine chemistry has been marked by the development of a vast array of substituted derivatives, each designed to modulate the reactivity and selectivity of the hydrazine (B178648) group. These modifications have expanded the utility of phenylhydrazines far beyond their initial use in carbohydrate chemistry, establishing them as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The Fischer indole (B1671886) synthesis, also discovered by Emil Fischer in 1883, is a prime example of the synthetic power of phenylhydrazines, enabling the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. wikipedia.orgthermofisher.combyjus.comnih.gov

Significance of Bis(methylthio)phenyl Moieties in Organic Synthesis

In the context of organic synthesis, bis(methylthio)phenyl moieties have been incorporated into various molecular frameworks to serve several purposes:

Building Blocks for Heterocycles: Compounds featuring the bis(methylthio)phenyl group can act as versatile precursors for the synthesis of complex heterocyclic systems. For instance, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been demonstrated as a template for the diversity-oriented synthesis of various nitrogen-containing heterocycles. rsc.org

Modulation of Electronic Properties: The introduction of two methylthio groups can fine-tune the electronic properties of a molecule. In the realm of materials science, for example, bis(3-methylthio-1-azulenyl)phenylmethyl cations have been synthesized and their electrochemical properties investigated, highlighting the role of the methylthio groups in stabilizing cationic species and influencing their redox behavior. mdpi.com

Precursors for Further Functionalization: The methylthio groups themselves can be targets for chemical modification, offering a handle for further synthetic transformations.

The 3,4-disubstitution pattern of the methylthio groups in (3,4-Bis(methylthio)phenyl)hydrazine is of particular interest as it can lead to regioselective reactions and the formation of products with specific stereochemistry.

Current Research Landscape Pertaining to this compound and Related Structures

Direct and extensive research focused exclusively on this compound is not widely documented in publicly available literature. However, the synthesis and utility of this compound can be inferred from the broader context of research on substituted phenylhydrazines and compounds containing the 3,4-bis(methylthio)aniline core.

The synthesis of this compound would likely follow the classical route for preparing phenylhydrazines:

Nitration of 1,2-bis(methylthio)benzene: This would introduce a nitro group onto the aromatic ring, likely at a position directed by the two methylthio groups.

Reduction of the nitro group: The resulting nitro compound would then be reduced to the corresponding aniline, 3,4-bis(methylthio)aniline.

Diazotization and Reduction: The 3,4-bis(methylthio)aniline would then undergo diazotization, followed by reduction to yield this compound.

The reactivity of this compound is expected to be analogous to other substituted phenylhydrazines. A key application would be its use in the Fischer indole synthesis . wikipedia.orgthermofisher.combyjus.comnih.gov Reacting it with various ketones or aldehydes under acidic conditions would be expected to yield indoles with methylthio groups at the 5 and 6 positions of the indole ring. These thioether-functionalized indoles could serve as valuable intermediates for the synthesis of more complex molecules with potential biological activity.

Research on related structures, such as other thioether-substituted phenylhydrazines or the use of bis(methylthio)phenyl moieties in different chemical contexts, provides a foundation for understanding the potential of this compound as a synthetic tool.

Theoretical Frameworks for Understanding Reactivity and Electronic Structure of Thioether-Substituted Hydrazines

The reactivity and electronic structure of molecules like this compound can be rationalized and predicted using modern computational chemistry methods, most notably Density Functional Theory (DFT). researchgate.netnih.gov These theoretical frameworks provide valuable insights into various molecular properties that govern chemical behavior.

Key aspects that can be investigated through computational studies include:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.gov The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The presence of the electron-donating methylthio groups is expected to raise the HOMO energy of the phenylhydrazine, potentially making it a more reactive nucleophile.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict the sites of interaction with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding and electronic delocalization within the molecule, quantifying the resonance effects of the methylthio groups.

Reaction Mechanisms: Computational methods can be used to model the reaction pathways of processes like the Fischer indole synthesis, calculating the energies of intermediates and transition states to elucidate the reaction mechanism and predict product regioselectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

[3,4-bis(methylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H12N2S2/c1-11-7-4-3-6(10-9)5-8(7)12-2/h3-5,10H,9H2,1-2H3

InChI Key

JLWJEDWCXMNRPA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)NN)SC

Origin of Product

United States

Synthetic Methodologies for 3,4 Bis Methylthio Phenyl Hydrazine

Precursor Synthesis and Functional Group Interconversion Strategies for the (3,4-Bis(methylthio)phenyl) Moiety

The foundational step in the synthesis is the construction of the 1,2-bis(methylthio)benzene core, appropriately functionalized for the eventual introduction of the hydrazine (B178648) group. This requires methods that can selectively install two methylthio groups in an ortho relationship on a benzene (B151609) ring.

The primary precursor for the target molecule is typically 3,4-bis(methylthio)aniline. The synthesis of this intermediate can be approached from various starting materials. A common strategy involves the nucleophilic substitution of a suitably activated di-substituted benzene. For instance, starting from 1,2-dichlorobenzene (B45396) or 1,2-dibromobenzene, a double nucleophilic aromatic substitution reaction with sodium thiomethoxide (NaSMe) can yield 1,2-bis(methylthio)benzene. Subsequent nitration of this compound would yield a mixture of nitro-isomers, with the 3,4-nitro product being a key intermediate. Reduction of the nitro group, for example through catalytic hydrogenation (H₂/Pd/C) or using metal-acid systems like Sn/HCl, would then afford the crucial precursor, 3,4-bis(methylthio)aniline.

An alternative pathway could begin with 3,4-dihaloaniline, where the amino group is protected (e.g., via acetylation to form an amide) before reacting with sodium thiomethoxide. Deprotection of the resulting N-acetyl-3,4-bis(methylthio)aniline would then yield the desired aniline (B41778) precursor. The synthesis of related alkylthio benzene derivatives has been effectively demonstrated, highlighting the feasibility of these C-S bond-forming reactions. utrgv.edu

Orthogonal functionalization allows for the selective modification of the aromatic ring without interfering with the existing methylthio groups. The methylthio (-SMe) group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, direct halogenation (e.g., bromination or chlorination) of 1,2-bis(methylthio)benzene would be expected to yield primarily the 4-halo-1,2-bis(methylthio)benzene derivative. This halogenated intermediate provides a handle for further transformations. For instance, it could undergo nitration followed by reduction of the nitro group to an amine. The halogen could then be removed via reductive dehalogenation if necessary.

Alternatively, the halogen could be used in transition-metal-catalyzed cross-coupling reactions to introduce other functionalities before the formation of the hydrazine group. Such strategies are crucial for creating a diverse library of derivatives from a common intermediate.

Formation of the Hydrazine Moiety

Once the 3,4-bis(methylthio)aniline precursor is obtained, the next critical phase is the conversion of the primary amino group (-NH₂) into a hydrazine group (-NHNH₂). This transformation is a cornerstone of aromatic hydrazine synthesis.

The most established and widely used method for converting an aromatic amine to a hydrazine is a two-step sequence involving diazotization followed by reduction. google.comgoogle.com

Step 1: Diazotization The process begins with the diazotization of the primary aromatic amine, in this case, 3,4-bis(methylthio)aniline. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). orgsyn.orgresearchgate.net The reaction is performed at low temperatures, generally between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing. orgsyn.org The resulting product is an aqueous solution of the (3,4-bis(methylthio)phenyl)diazonium salt.

Step 2: Reduction The diazonium salt is then reduced to form the corresponding phenylhydrazine (B124118). Several reducing agents can be employed for this step, each with its own advantages. A classic and effective method involves reduction with a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), followed by acidic hydrolysis. orgsyn.orggoogle.com Stannous chloride (SnCl₂) in concentrated hydrochloric acid is another common reducing agent used in this context. google.com More recently, sodium dithionite (B78146) (Na₂S₂O₄) has been used for the reduction of related azo compounds to hydrazines, offering an efficient and high-yielding alternative under mild conditions. organic-chemistry.org

Below is a comparative table of common reducing agents for this transformation.

Reducing AgentTypical ConditionsYieldNotes
Sodium Sulfite (Na₂SO₃)Aqueous solution, followed by acid hydrolysisGood to ExcellentA classic, reliable method. orgsyn.orggoogle.com
Stannous Chloride (SnCl₂)Concentrated HClGoodEffective, but can result in tin-containing byproducts that require removal. google.comgoogle.com
Sodium Dithionite (Na₂S₂O₄)Aqueous/Organic solvent mixtureExcellentReduces azobenzenes selectively to hydrazines, avoiding over-reduction to anilines. organic-chemistry.org

While less common than the diazotization-reduction pathway, direct methods for forming the aryl-hydrazine bond exist. One such approach is the nucleophilic aromatic substitution (SₙAr) of a highly electron-deficient aryl halide with hydrazine. This would require the (3,4-bis(methylthio)phenyl) ring to be substituted with strong electron-withdrawing groups, which may not be the most direct route for this specific target.

Modern synthetic chemistry offers more advanced techniques, such as copper- or palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination). organic-chemistry.org These methods can couple an aryl halide or triflate with N-Boc hydrazine, followed by deprotection of the Boc group to yield the final hydrazine. organic-chemistry.org This strategy could potentially be applied by coupling a protected hydrazine with a precursor like 4-bromo-1,2-bis(methylthio)benzene.

Convergent and Divergent Synthetic Approaches for Assembling (3,4-Bis(methylthio)phenyl)hydrazine

Divergent Approach: This is the more conventional route, where a key intermediate, 3,4-bis(methylthio)aniline, is synthesized first. This common precursor can then be used to produce the target this compound via the diazotization-reduction sequence. The same intermediate could also be used to synthesize a variety of other derivatives by employing different reaction pathways starting from the aniline group, demonstrating the "divergent" nature of the strategy.

Convergent Approach: In a convergent synthesis, the core fragments of the molecule are prepared separately and then joined together in a later step. For this target, a hypothetical convergent route could involve the synthesis of a di-substituted phenylhydrazine precursor, such as 3,4-dichlorophenylhydrazine. This intermediate could then be reacted in a double nucleophilic substitution with sodium thiomethoxide to install the two methylthio groups simultaneously. While theoretically possible, this route may face challenges with selectivity and the stability of the hydrazine moiety under the reaction conditions required for C-S bond formation.

The choice between these approaches depends on the availability of starting materials, reaction efficiency, and the desired scope for analog synthesis. For the specific synthesis of this compound, the divergent approach starting from 3,4-bis(methylthio)aniline is generally the more practical and well-precedented strategy.

Stepwise Introduction of Substituents and Hydrazine Group

A plausible and controllable method for synthesizing this compound involves a multi-step sequence starting from a readily available precursor. This approach allows for the careful introduction of each functional group, ensuring high purity of intermediates. The most common and well-documented pathway for creating substituted phenylhydrazines begins with a correspondingly substituted aniline. nih.govscite.ai

The synthesis would likely commence with 1,2-bis(methylthio)benzene, which can be nitrated to introduce a nitro group, followed by reduction to the key intermediate, 3,4-bis(methylthio)aniline. The final and crucial transformation involves converting this aniline derivative into the target hydrazine. This is classically achieved in two stages:

Diazotization : The primary aromatic amine is treated with a mixture of sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). doubtnut.comdoubtnut.com This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). Maintaining a low temperature is critical as diazonium salts are often unstable at higher temperatures. google.com

Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine. A variety of reducing agents can be employed for this step. Historically, stannous chloride (SnCl₂) in concentrated HCl has been widely used. doubtnut.comchemicalbook.comprepchem.com An alternative and often preferred reducing agent is sodium sulfite (Na₂SO₃), which proceeds through a phenylhydrazine sulfonate intermediate that is subsequently hydrolyzed with acid to yield the final phenylhydrazine hydrochloride. prepchem.comlookchem.com The free hydrazine base can be liberated by treatment with a base, such as sodium hydroxide. lookchem.comorgsyn.org

A summary of this final conversion is presented below:

StepReactantsReagentsProductTypical Conditions
1. Diazotization3,4-Bis(methylthio)anilineNaNO₂, HCl3,4-Bis(methylthio)benzenediazonium chlorideAqueous solution, 0-5 °C
2. Reduction3,4-Bis(methylthio)benzenediazonium chlorideSnCl₂ / HCl or Na₂SO₃ then HClThis compound0 °C to room temp.

One-Pot and Multicomponent Reactions Towards the Target Compound

In contrast to the stepwise approach, modern synthetic chemistry emphasizes efficiency through one-pot or continuous flow reactions. These methods combine multiple reaction steps into a single procedure without isolating intermediates, which can save time, reduce waste, and improve safety.

For the synthesis of substituted phenylhydrazines, a "one-pot" approach typically involves the sequential diazotization and reduction of the starting aniline in the same reactor. google.com This strategy avoids the need to isolate the potentially hazardous diazonium salt intermediate. Chinese patents have disclosed such "one-pot" operations for producing other substituted phenylhydrazines, where the two steps are run consecutively in the same vessel. google.com

More advanced methodologies utilize continuous flow reactors. In this setup, streams of the aniline, diazotizing agent, and reducing agent are continuously mixed in an integrated reactor system. google.com This allows for precise control over reaction parameters like temperature and residence time, significantly enhancing safety and production efficiency. The entire process, from aniline to the final phenylhydrazine salt, can be completed in under 20 minutes using such a system. google.com

While multicomponent reactions (MCRs) are powerful tools in organic synthesis, they are typically employed to build complex heterocyclic structures using phenylhydrazines as one of the components, rather than for the synthesis of the phenylhydrazine itself. researchgate.net Therefore, the most relevant streamlined approach for the target compound remains the one-pot diazotization-reduction sequence.

FeatureStepwise SynthesisOne-Pot / Continuous Flow Synthesis
Intermediate Isolation Diazonium salt is formed and then reduced.Diazonium salt is generated and consumed in situ.
Safety Requires handling of potentially unstable diazonium salt.Enhanced safety by avoiding isolation of intermediates. google.com
Reaction Time Longer, due to multiple steps and workups.Significantly shorter, especially in continuous flow (<20 min). google.com
Operational Simplicity More complex, with multiple transfers and purifications.Simpler, with fewer manual operations.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves selecting reagents and conditions that improve efficiency and minimize environmental impact.

Solvent-Free and Catalyst-Free Synthetic Protocols

While the core reactions for synthesizing phenylhydrazines (diazotization and reduction) are fundamentally solution-based, green chemistry principles encourage the reduction or elimination of hazardous solvents and catalysts where possible.

The reduction of the diazonium salt using sodium sulfite is a classical, non-catalytic method that aligns with the "catalyst-free" principle. prepchem.com This avoids the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Truly solvent-free conditions for this specific synthesis are challenging to achieve. However, the use of water as a solvent, particularly in the diazotization step, is considered environmentally benign. Furthermore, minimizing the use of organic solvents during the extraction and purification phases contributes to a greener process. While not specifically documented for this synthesis, research into using alternative media like ionic liquids for organic reactions, including those involving phenylhydrazines, represents a potential avenue for future green synthetic development. jocpr.com

Reactivity and Transformation Pathways of 3,4 Bis Methylthio Phenyl Hydrazine

Reactions Involving the Hydrazine (B178648) Functionality

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones. This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.

In reactions with aldehydes or ketones, (3,4-bis(methylthio)phenyl)hydrazine is expected to readily form the corresponding (3,4-bis(methylthio)phenyl)hydrazones. taylorandfrancis.com This reaction is typically catalyzed by a small amount of acid. chim.it The general mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to yield the stable hydrazone product.

Should an excess of the carbonyl compound be used, particularly with aldehydes under forcing conditions, the formation of an azine is a theoretical possibility, although hydrazone formation is significantly more common for substituted hydrazines.

Table 1: Predicted Products from Condensation Reactions Due to a lack of specific experimental data for this compound, this table presents hypothetical products based on general chemical principles.

Carbonyl ReactantPredicted Hydrazone Product
Acetone2-((2-(3,4-bis(methylthio)phenyl)hydrazinyl)idene)propane
Benzaldehyde1-benzylidene-2-(3,4-bis(methylthio)phenyl)hydrazine
Cyclohexanone1-cyclohexylidene-2-(3,4-bis(methylthio)phenyl)hydrazine

The hydrazones formed from this compound are valuable intermediates for the synthesis of various heterocyclic systems. These subsequent cyclization reactions are powerful tools in organic synthesis for building complex molecular architectures.

The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. google.com The reaction proceeds through the in situ formation of a phenylhydrazone, which, upon protonation, undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. google.com

When reacting this compound with a carbonyl compound, the expected product would be a 5,6-bis(methylthio)indole. The reaction is typically catalyzed by Brønsted or Lewis acids. google.com The choice of catalyst and reaction conditions can be crucial for the success of the synthesis.

Table 2: Predicted Indole Products via Fischer Synthesis Due to a lack of specific experimental data for this compound, this table presents hypothetical products based on general chemical principles.

Carbonyl ReactantPredicted Indole Product
Pyruvic acid5,6-bis(methylthio)-1H-indole-2-carboxylic acid
Cyclohexanone1,2,3,4-tetrahydro-5,6-bis(methylthio)-9H-carbazole
Acetophenone2-phenyl-5,6-bis(methylthio)-1H-indole

The Paal-Knorr synthesis is a fundamental method for synthesizing five-membered heterocycles. For the synthesis of pyrazoles, a 1,3-dicarbonyl compound is reacted with a hydrazine. youtube.comnih.gov In this context, this compound would serve as the hydrazine component.

The reaction mechanism involves the sequential condensation of both carbonyl groups with the two nitrogen atoms of the hydrazine, leading to a dihydropyrazole intermediate that subsequently aromatizes by elimination of water to furnish the pyrazole (B372694) ring. nih.gov This method allows for the preparation of 1,3,5-substituted pyrazoles, where the 1-position would be occupied by the (3,4-bis(methylthio)phenyl) group. youtube.comnih.gov

While the Hantzsch synthesis is most famously associated with the production of pyridines and thiazoles, related cyclocondensation principles apply to pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.gov This reaction involves the condensation of a hydrazine with a β-ketoester. organic-chemistry.org

The reaction between this compound and a β-ketoester, such as ethyl acetoacetate, would be expected to yield a pyrazolone (B3327878) derivative. The reaction typically proceeds by initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, with subsequent elimination of ethanol.

Table of Mentioned Compounds

As this article is based on theoretical reactivity rather than specific experimental results, a table of definitive compounds cannot be provided.

Cyclocondensation Reactions for Heterocycle Synthesis (e.g., Pyrazoles, Indoles, Triazoles)

Oxidation and Reduction Processes of the Hydrazine Group

The hydrazine functional group is redox-active and can undergo both oxidation and reduction under controlled conditions, leading to a variety of nitrogen-containing compounds.

The oxidation of phenylhydrazine (B124118) derivatives is a complex process that can yield several products depending on the oxidant and reaction conditions. nih.govrsc.org Controlled oxidation of this compound can lead to the formation of the corresponding phenyldiazene (B1210812) (phenyldiimide) intermediate. This highly reactive species can then undergo further reactions. nih.govrsc.org

One of the most significant applications of this reactivity is the synthesis of azo compounds, which are known for their vibrant colors and are widely used as dyes. nih.govresearchgate.net The process typically involves a diazotization-coupling reaction. The hydrazine can be oxidized to a diazonium salt, which then couples with an electron-rich aromatic compound (like a phenol (B47542) or an aniline) to form an azo dye. nih.govmdpi.com

The general pathway for the formation of an azo compound from this compound is as follows:

Oxidation to Diazonium Ion: The hydrazine is treated with a reagent like sodium nitrite (B80452) in an acidic medium to generate the corresponding diazonium salt. chemicalbook.com

Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component.

Table 1: Examples of Azo Dyes Synthesized from this compound This table presents hypothetical reaction products based on established azo-coupling methodologies.

Coupling ComponentOxidizing/Diazotizing AgentResulting Azo Compound
PhenolNaNO₂ / HCl2-((3,4-Bis(methylthio)phenyl)diazenyl)phenol
Aniline (B41778)NaNO₂ / HCl4-((3,4-Bis(methylthio)phenyl)diazenyl)aniline
N,N-DimethylanilineNaNO₂ / HCl4-((3,4-Bis(methylthio)phenyl)diazenyl)-N,N-dimethylaniline
2-NaphtholNaNO₂ / HCl1-((3,4-Bis(methylthio)phenyl)diazenyl)-2-naphthol
Reductive Cleavage and Hydrogenation Studies

The nitrogen-nitrogen single bond in hydrazine derivatives is susceptible to reductive cleavage. This reaction breaks the N-N bond to form the corresponding amine. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and outcomes. rsc.org

Common methods for the reductive cleavage of substituted hydrazines include:

Catalytic Hydrogenation: Using catalysts like Raney nickel or palladium on carbon (Pd/C) with hydrogen gas.

Dissolving Metal Reductions: Utilizing reagents such as sodium in liquid ammonia. rsc.org

Chemical Reduction: Employing agents like zinc dust in acetic acid or hydrazine hydrate (B1144303) itself in the presence of a catalyst. rsc.orgscispace.com

The reductive cleavage of this compound would yield 3,4-bis(methylthio)aniline.

Table 2: Conditions for Reductive Cleavage of the Hydrazine Group This table outlines common reductive systems applicable to phenylhydrazines.

Reducing SystemSolvent(s)Typical ConditionsProduct
H₂ / Raney NickelEthanolRoom temperature, atmospheric pressure3,4-Bis(methylthio)aniline
Sodium (Na) / Liquid NH₃Liquid Ammonia-33 °C3,4-Bis(methylthio)aniline
Zinc (Zn) / Acetic AcidAcetic AcidRoom temperature to gentle heating3,4-Bis(methylthio)aniline
Hydrazine Hydrate / Pd/CEthanolReflux3,4-Bis(methylthio)aniline

Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, rendering them nucleophilic. The terminal nitrogen (-NH₂) is generally more nucleophilic and sterically accessible than the nitrogen attached to the phenyl ring.

As nucleophiles, the nitrogen atoms of this compound can react with electrophiles such as alkyl halides and acylating agents. organic-chemistry.orgwustl.edu

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to mono-, di-, or even tri-alkylated products, depending on the stoichiometry and reaction conditions. organic-chemistry.orgnih.gov Selective alkylation at the terminal nitrogen is often favored.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides typically occurs readily at the terminal nitrogen to form the corresponding hydrazide. wustl.edu Further acylation can occur under more forcing conditions to yield a diacylhydrazine derivative. wustl.edu These hydrazides are stable intermediates and can be used in further synthetic transformations, such as the synthesis of 1,3,4-thiadiazoles. nih.gov

Table 3: Representative Alkylation and Acylation Reactions

ReagentReaction TypeMajor Product
Methyl Iodide (CH₃I)Alkylation1-(3,4-Bis(methylthio)phenyl)-1-methylhydrazine
Benzyl Bromide (BnBr)Alkylation1-Benzyl-1-(3,4-bis(methylthio)phenyl)hydrazine
Acetyl Chloride (CH₃COCl)AcylationN'-(3,4-Bis(methylthio)phenyl)acetohydrazide
Acetic Anhydride ((CH₃CO)₂O)AcylationN'-(3,4-Bis(methylthio)phenyl)acetohydrazide
Benzoyl Chloride (PhCOCl)AcylationN'-(3,4-Bis(methylthio)phenyl)benzohydrazide
Addition to Unsaturated Systems

The nucleophilic character of the hydrazine group allows it to participate in addition reactions with electron-deficient unsaturated systems, most notably in the aza-Michael addition reaction. nih.gov In this reaction, the hydrazine adds across a carbon-carbon double bond that is conjugated to an electron-withdrawing group (e.g., a carbonyl, cyano, or nitro group).

The reaction of this compound with an α,β-unsaturated carbonyl compound, such as methyl acrylate (B77674) or methyl vinyl ketone, would proceed via the addition of the terminal -NH₂ group to the β-carbon of the unsaturated system. This reaction is a powerful tool for forming new carbon-nitrogen bonds. nih.govtaylorandfrancis.com

Table 4: Michael Addition Reactions with this compound

Michael AcceptorCatalyst/ConditionsAdduct Product
Methyl AcrylateBase (e.g., Et₃N) or Catalyst-free, heatMethyl 3-(2-(3,4-bis(methylthio)phenyl)hydrazinyl)propanoate
AcrylonitrileBase (e.g., Et₃N)3-(2-(3,4-Bis(methylthio)phenyl)hydrazinyl)propanenitrile
Methyl Vinyl KetoneBase (e.g., Et₃N)4-(2-(3,4-Bis(methylthio)phenyl)hydrazinyl)butan-2-one
Divinyl SulfoneCatalyst-free, heatBis-adduct leading to polymer formation

Reactions Involving the Methylthio Groups

The methylthio (-SCH₃) groups on the aromatic ring are generally stable. However, they can undergo specific chemical transformations, primarily involving the sulfur atom.

The sulfur atoms in the methylthio groups are susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can convert the methylthio groups into methylsulfinyl (sulfoxide) groups. Using stronger oxidizing agents or more vigorous conditions can lead to further oxidation to the methylsulfonyl (sulfone) groups.

Oxidation to Sulfoxides: this compound → (3-(Methylsulfinyl)-4-(methylthio)phenyl)hydrazine and/or (3,4-Bis(methylsulfinyl)phenyl)hydrazine.

Oxidation to Sulfones: this compound → (3-(Methylsulfonyl)-4-(methylthio)phenyl)hydrazine and/or (3,4-Bis(methylsulfonyl)phenyl)hydrazine.

The degree of oxidation can often be controlled by the choice of oxidant and the reaction stoichiometry. Furthermore, under certain catalytic conditions, such as with nickel-induced Grignard reactions, the methylthio group on aromatic rings can be replaced by other functional groups, although this is more common in heterocyclic systems. acs.org

Table 5: Oxidation States of the Sulfur Moiety

ReagentStoichiometryExpected Product(s)
H₂O₂ or m-CPBA~1 equivalentMono- and Di-sulfoxides
H₂O₂ or m-CPBA>2 equivalentsDi-sulfoxide, potentially sulfone formation
KMnO₄ or excess H₂O₂ExcessDi-sulfone

Nucleophilic Displacement of Methylthio Moieties

The methylthio (-SCH₃) group, while generally a poor leaving group, can undergo nucleophilic displacement under certain conditions, particularly when the aromatic ring is activated by electron-withdrawing groups or through specific reaction mechanisms.

The displacement of a methylthio group on an aromatic ring by nucleophiles such as amines and thiols is a challenging transformation. Generally, for a nucleophilic aromatic substitution (SNAr) to occur, the ring needs to be activated by potent electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of this compound, the hydrazine group is an activating group, which disfavors a classical SNAr mechanism.

However, studies on related aryl thioethers have shown that such displacements can be achieved under transition-metal catalysis. While direct experimental data on this compound is scarce, the reactivity can be inferred from similar systems. For instance, phenylhydrazine itself is known to act as a nucleophile in displacement reactions. rsc.orgresearchgate.net The nucleophilicity of amines and hydrazines has been extensively studied, indicating their capability to participate in substitution reactions. researchgate.net

NucleophilePotential ProductReaction Conditions (Hypothetical)
Alkylamine (R-NH₂)(3-(Methylthio)-4-(alkylamino)phenyl)hydrazineTransition-metal catalyst (e.g., Pd, Cu), high temperature
Arylamine (Ar-NH₂)(3-(Methylthio)-4-(arylamino)phenyl)hydrazineTransition-metal catalyst (e.g., Pd, Cu), high temperature
Thiol (R-SH)(3-(Methylthio)-4-(alkylthio)phenyl)hydrazineTransition-metal catalyst (e.g., Pd, Cu), base

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and potentially displaceable methylthio groups, presents opportunities for intramolecular cyclization reactions to form novel heterocyclic systems. A common reaction involving phenylhydrazines is the Fischer indole synthesis, where it reacts with ketones or aldehydes. researchgate.net

Furthermore, intramolecular nucleophilic displacement of an adjacent methylthio group by one of the nitrogen atoms of the hydrazine moiety could potentially lead to the formation of benzothiazine-like structures, especially after transformation of the methylthio group into a better leaving group (e.g., a sulfonium (B1226848) salt). Such cyclization reactions are often prompted by an initial reaction at the hydrazine group. For example, reaction with a suitable electrophile could be followed by an intramolecular cyclization involving the displacement of a methylthio group.

Oxidation of Thioether Groups to Sulfoxides and Sulfones

The sulfur atoms in the methylthio groups of this compound are susceptible to oxidation. Thioethers (sulfides) can be selectively oxidized to sulfoxides and then further to sulfones using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

The oxidation of thioethers is a well-established transformation in organic synthesis. rsc.org For instance, the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide (B87167) can be achieved with chiral compounds for asymmetric synthesis. researchgate.net Common oxidizing agents include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and periodates.

To Sulfoxide : Oxidation with one equivalent of a mild oxidizing agent like sodium periodate (B1199274) or a carefully controlled amount of hydrogen peroxide would yield (3-(methylsulfinyl)-4-(methylthio)phenyl)hydrazine, (3,4-bis(methylsulfinyl)phenyl)hydrazine, or a mixture thereof.

To Sulfone : The use of stronger oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412) or excess m-CPBA, would lead to the formation of the corresponding sulfones: (3-(methylsulfonyl)-4-(methylthio)phenyl)hydrazine and subsequently (3,4-bis(methylsulfonyl)phenyl)hydrazine.

The electron-donating nature of the hydrazine group would likely increase the electron density on the sulfur atoms, potentially facilitating their oxidation.

Oxidizing AgentProduct(s)
H₂O₂ (1 equiv)(3-(Methylsulfinyl)-4-(methylthio)phenyl)hydrazine and/or (4-(Methylsulfinyl)-3-(methylthio)phenyl)hydrazine
m-CPBA (1 equiv)(3-(Methylsulfinyl)-4-(methylthio)phenyl)hydrazine and/or (4-(Methylsulfinyl)-3-(methylthio)phenyl)hydrazine
H₂O₂ (>2 equiv)(3,4-Bis(methylsulfinyl)phenyl)hydrazine and potentially some sulfone
m-CPBA (>2 equiv)(3,4-Bis(methylsulfonyl)phenyl)hydrazine

Metal-Catalyzed Transformations of Methylthio Groups

Aryl thioethers are versatile substrates in modern metal-catalyzed cross-coupling reactions, where the C-S bond can be cleaved and a new bond formed. nih.govresearchgate.net This offers a powerful strategy for the functionalization of this compound. Various transition metals, including palladium, nickel, copper, and iron, have been shown to catalyze these transformations. acsgcipr.orgresearchgate.net

These reactions typically involve the oxidative addition of the aryl C-S bond to a low-valent metal center. A range of coupling partners can be employed, such as Grignard reagents (Kumada coupling), boronic acids (Suzuki coupling), and organozinc reagents (Negishi coupling), although C-S bond activation is often more challenging than C-halogen activation. Nickel catalysts have been shown to be particularly effective for the cross-coupling of aryl thioethers. acs.org

Coupling ReactionCoupling PartnerCatalyst System (Example)Potential Product
Kumada-typeAryl/Alkyl Grignard (R-MgBr)NiCl₂(dppe)(3-(Methylthio)-4-R-phenyl)hydrazine
Suzuki-typeArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ with suitable ligand(3-(Methylthio)-4-aryl-phenyl)hydrazine
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst with phosphine (B1218219) ligand(3-(Methylthio)-4-(dialkylamino)phenyl)hydrazine

Aromatic Ring Transformations and Substitutions

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic nature of the substituents already present. In this compound, we have three activating, ortho-, para-directing groups: a hydrazine (-NHNH₂) group, and two methylthio (-SCH₃) groups.

The hydrazine group is structurally related to the amino (-NH₂) group, which is a very strong activating group. byjus.comchemistrysteps.com The methylthio group is a moderately activating group. When multiple activating groups are present on a benzene ring, the directing power of the strongest activator typically dominates. lkouniv.ac.in In this case, the hydrazine group is the most powerful activating group.

The directing effects of the substituents are as follows:

Hydrazine (-NHNH₂) at C1 : Strongly activating, directs to positions 2 and 6 (ortho) and 4 (para). Position 4 is already substituted.

Methylthio (-SCH₃) at C3 : Moderately activating, directs to positions 2 and 4 (ortho) and 6 (para).

Methylthio (-SCH₃) at C4 : Moderately activating, directs to positions 3 and 5 (ortho).

Considering the combined influence, the hydrazine group at C1 will most strongly direct incoming electrophiles to the positions ortho to it, which are C2 and C6. The methylthio group at C3 also directs to C2 and C6. The methylthio group at C4 directs to C5.

Therefore, the most likely positions for electrophilic attack are C2, C6, and C5. The C2 and C6 positions are electronically enriched by both the hydrazine and one of the methylthio groups, making them highly probable sites for substitution. The C5 position is activated by the methylthio group at C4. Steric hindrance might play a role in the distribution of isomers.

Electrophilic ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄(2-Nitro-3,4-bis(methylthio)phenyl)hydrazine and/or (6-Nitro-3,4-bis(methylthio)phenyl)hydrazine and/or (5-Nitro-3,4-bis(methylthio)phenyl)hydrazine
BrominationBr₂, FeBr₃(2-Bromo-3,4-bis(methylthio)phenyl)hydrazine and/or (6-Bromo-3,4-bis(methylthio)phenyl)hydrazine and/or (5-Bromo-3,4-bis(methylthio)phenyl)hydrazine
Friedel-Crafts AcylationRCOCl, AlCl₃(2-Acyl-3,4-bis(methylthio)phenyl)hydrazine and/or (6-Acyl-3,4-bis(methylthio)phenyl)hydrazine and/or (5-Acyl-3,4-bis(methylthio)phenyl)hydrazine

It is important to note that the strongly acidic conditions of some electrophilic aromatic substitution reactions (e.g., nitration, sulfonation) can protonate the basic hydrazine group, forming a -NH₂NH₃⁺ group. This protonated group would be strongly deactivating and meta-directing, which would completely alter the substitution pattern. byjus.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Aryl Positions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in organic synthesis for the formation of carbon-carbon bonds. For a molecule like this compound to participate as the electrophilic partner in these reactions, it would typically first require conversion into an aryl halide (e.g., bromide, iodide) or a triflate. This modification installs a suitable leaving group on the aromatic ring, which is essential for the initial oxidative addition step in the catalytic cycles of the Suzuki, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. libretexts.org Assuming the precursor, 1-bromo-3,4-bis(methylthio)benzene, is coupled with a boronic acid, the catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.comresearchgate.net The electron-donating nature of the methylthio and hydrazine groups would likely enhance the rate of oxidative addition.

Heck Reaction The Heck reaction forms a substituted alkene through the reaction of an unsaturated compound (an alkene) with an organohalide. The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the final product. wikipedia.org The regioselectivity of the alkene insertion and the stereoselectivity of the resulting product are key considerations in this transformation.

Sonogashira Coupling The Sonogashira reaction is a powerful method for synthesizing arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction is unique among the common cross-coupling reactions as it typically requires both a palladium catalyst and a copper(I) co-catalyst. The proposed mechanism involves separate palladium and copper cycles that work in concert to facilitate the C(sp²)-C(sp) bond formation.

Below is a table illustrating hypothetical conditions for these cross-coupling reactions, based on established protocols for structurally similar aryl thioethers and aniline derivatives.

ReactionAryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTypical Temp.
Suzuki-Miyaura1-Bromo-3,4-bis(methylthio)benzenePhenylboronic acidPd(PPh₃)₄ (2-5 mol%)Na₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane80-110 °C
Heck1-Iodo-3,4-bis(methylthio)benzeneStyrenePd(OAc)₂ (1-2 mol%), P(o-tol)₃ (2-4 mol%)Et₃N or K₂CO₃DMF or Acetonitrile100-140 °C
Sonogashira1-Iodo-3,4-bis(methylthio)benzenePhenylacetylenePd(PPh₃)₂Cl₂ (1-3 mol%), CuI (2-5 mol%)Et₃N or PiperidineTHF or Toluene25-70 °C

C-H Functionalization Strategies on the Aromatic Ring

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized substrates like organohalides. researchgate.net This approach offers a more atom- and step-economical route to complex molecules. For this compound, the regioselectivity of C-H functionalization would be dictated by the combined electronic effects of the three substituents on the aromatic ring.

The hydrazine (-NHNH₂) group is a powerful ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be donated into the aromatic system through resonance. Similarly, the methylthio (-SMe) groups at the 3- and 4-positions are also ortho-, para-directing activators.

Analyzing the directing effects:

Hydrazine group (at C1): Strongly activates and directs to the C2 and C6 positions (ortho) and the C4 position (para).

Methylthio group (at C3): Activates and directs to the C2 and C4 positions (ortho) and the C6 position (para).

Methylthio group (at C4): Activates and directs to the C3 and C5 positions (ortho).

Considering these combined influences, the positions on the aromatic ring are activated as follows:

C2: Activated by being ortho to the hydrazine group and ortho to the C3-methylthio group. This position is highly activated.

C5: Activated by being ortho to the C4-methylthio group.

C6: Activated by being ortho to the hydrazine group and para to the C3-methylthio group. This position is also highly activated.

Therefore, the most probable sites for electrophilic attack or metal-catalyzed C-H activation are the C2 and C6 positions, due to the synergistic activating effects of the hydrazine and methylthio substituents. The hydrazine moiety itself can also serve as a directing group in transition metal-catalyzed reactions, forming a chelate with the metal center to guide functionalization to the ortho (C2 or C6) position. researchgate.net

Mechanistic Investigations of Key Reactions

To fully understand and optimize the reactions involving this compound, detailed mechanistic studies would be essential. Such investigations typically involve a combination of kinetic analysis, the identification of intermediates, and isotopic labeling experiments.

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to determining the mechanism of a reaction by revealing the rate law, which describes how the reaction rate depends on the concentration of each reactant. For a hypothetical Suzuki coupling of a brominated derivative of this compound, a kinetic analysis might involve monitoring the reaction progress over time under various initial concentrations of the aryl bromide, boronic acid, base, and catalyst.

A common method is the "initial rates" method, where several experiments are run, and the initial concentration of one component is varied while others are kept constant. The reaction rate can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The data obtained would allow for the determination of the reaction order with respect to each component. For many Suzuki reactions, the rate-determining step can be the oxidative addition or the transmetalation. mdpi.comnih.gov Kinetic studies on the C-N coupling of hydrazine with aryl halides have shown that the process can be rate-limited by the deprotonation of a hydrazine-bound palladium complex. organic-chemistry.org

Hypothetical Kinetic Data for a Suzuki Coupling
Experiment[Aryl Bromide] (M)[Boronic Acid] (M)[Pd Catalyst] (mM)Initial Rate (M/s)
10.100.151.01.2 x 10⁻⁵
20.200.151.02.4 x 10⁻⁵
30.100.301.01.2 x 10⁻⁵
40.100.152.02.4 x 10⁻⁵

From this hypothetical data, one could infer that the reaction is first-order in the aryl bromide, first-order in the catalyst, and zero-order in the boronic acid, suggesting that oxidative addition is the rate-determining step.

Identification and Characterization of Reactive Intermediates

The direct observation or trapping of transient intermediates is crucial for confirming a proposed reaction mechanism. In palladium-catalyzed cross-coupling, key intermediates are organopalladium species in the Pd(0) and Pd(II) oxidation states. nih.gov Techniques such as ³¹P NMR spectroscopy can be invaluable for tracking the transformation of phosphine-ligated palladium complexes throughout the catalytic cycle.

For reactions involving the hydrazine moiety, such as the Fischer indole synthesis, phenylhydrazone and enamine intermediates are formed. nih.govnih.gov In some cases, these intermediates can be isolated and fully characterized. Radical intermediates, which may be involved in certain C-H arylation pathways, could potentially be detected using Electron Paramagnetic Resonance (EPR) spectroscopy or through chemical trapping experiments. researchgate.net

Deuterium (B1214612) Labeling Experiments for Reaction Mechanism Elucidation

Deuterium labeling is a powerful tool for tracing the path of hydrogen atoms and for determining whether a C-H bond is broken in the rate-determining step of a reaction (the kinetic isotope effect, KIE). mdpi.com

For C-H functionalization on the this compound ring, one could synthesize a substrate with deuterium at a specific position (e.g., the C6 position). If a C-H activation reaction at this site proceeds significantly slower with the deuterated substrate compared to the non-deuterated one, it would indicate that C-H bond cleavage is part of the rate-determining step.

Another potential experiment involves exchanging the labile N-H protons of the hydrazine group with deuterium from a source like D₂O. Tracking the incorporation or transfer of this deuterium label during a reaction can provide insight into the role of the hydrazine protons, for instance, whether they are involved in protonolysis steps or act as proton shuttles in the catalytic cycle. Isotopic labelling studies of the Fischer indole synthesis, for example, have definitively shown that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring. nih.gov

Advanced Spectroscopic and Structural Characterization of 3,4 Bis Methylthio Phenyl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution and solid-state conformation and dynamics of (3,4-Bis(methylthio)phenyl)hydrazine and its derivatives. While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR techniques and solid-state NMR offer deeper insights into the molecular framework.

Two-Dimensional (2D) NMR Spectroscopy in solution allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and reveals through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons in the phenyl ring and the hydrazine (B178648) moiety, confirming the substitution pattern. For instance, the aromatic protons would show characteristic cross-peaks indicating their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the ¹³C signals of the phenyl ring and the methyl groups of the methylthio substituents.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connectivity between the phenyl ring, the methylthio groups, and the hydrazine moiety. For example, correlations would be expected between the methyl protons and the carbon atom of the phenyl ring to which the methylthio group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for determining the spatial proximity of protons, which aids in elucidating the preferred conformation of the molecule in solution. For instance, NOE cross-peaks between the hydrazine protons and the ortho-protons of the phenyl ring could indicate a specific rotational conformation around the C-N bond.

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. This is particularly useful for studying polymorphism and the effects of crystal packing. nih.gov

Cross-Polarization Magic-Angle Spinning (CP-MAS): This is a standard technique for obtaining high-resolution spectra of rare spins like ¹³C and ¹⁵N in solids. The chemical shifts observed in the solid state can differ from those in solution, providing information about the local electronic environment and intermolecular interactions in the crystal lattice.

2D ssNMR: Similar to solution-state 2D NMR, solid-state correlation experiments can be performed to establish connectivity and spatial relationships within the molecule in its crystalline form.

The dynamic behavior of the methylthio groups and the hydrazine moiety can be investigated using variable temperature NMR studies. Changes in the NMR spectra as a function of temperature can reveal information about rotational barriers and conformational exchange processes. nih.gov

Illustrative ¹H and ¹³C NMR Data for a Substituted Phenylhydrazine (B124118) Derivative

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-NH₂4.32-
-NH-9.39-
Aromatic-H7.62 - 8.56115.0 - 150.0
-S-CH₃~2.5~15.0

Note: This is a representative table based on data for related N-acylhydrazones and thioanisole (B89551) derivatives. Actual chemical shifts for this compound may vary. nih.gov

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.govprimescholars.com

Functional Group Analysis:

The vibrational spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups:

N-H Stretching: The hydrazine moiety would show characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The presence of multiple bands in this region could indicate symmetric and asymmetric stretching modes of the -NH₂ group. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed in the 2850-3000 cm⁻¹ region. primescholars.com

C=C Stretching: The stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ range. scialert.net

C-S Stretching: The C-S stretching vibrations of the methylthio groups are expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

N-H Bending: The bending vibrations of the -NH₂ group would be observed around 1600-1650 cm⁻¹.

Hydrogen Bonding Analysis:

Hydrogen bonding plays a significant role in determining the solid-state structure and properties of hydrazine derivatives. In the solid state, intermolecular hydrogen bonds of the N-H···N or N-H···S type are likely to be present. These interactions can be studied by analyzing the shifts in the N-H stretching frequencies. rsc.org A broadening and red-shift (shift to lower wavenumber) of the N-H stretching band in the FT-IR or Raman spectrum are indicative of hydrogen bond formation. nih.gov The strength of the hydrogen bond can be correlated with the magnitude of this shift. Far-infrared spectroscopy can be particularly useful for probing the low-frequency vibrational modes associated with intermolecular hydrogen bonding. rsc.org

Illustrative Vibrational Frequencies for a Phenylhydrazine Derivative

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch3345, 3256Not typically strong
Aromatic C-H Stretch3059~3060
Aliphatic C-H Stretch~2950~2950
C=C Aromatic Stretch1579, 15061582, 1512
C-N Stretch~1270~1270
C-S Stretch~700~700

Note: This table is based on data for related hydrazide and thioanisole derivatives. The exact frequencies for this compound will depend on its specific crystalline form and intermolecular interactions. nih.govscialert.netnih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, this technique would provide a wealth of information about its molecular architecture in the solid state.

Molecular Conformation: The X-ray crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This includes the planarity of the phenyl ring, the orientation of the methylthio groups relative to the ring, and the conformation of the hydrazine moiety.

Crystal Packing: The analysis of the crystal structure would elucidate how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking between the aromatic rings, and van der Waals forces. mdpi.com

Hydrogen Bonding Network: The precise geometry of the hydrogen bonds (donor-acceptor distances and angles) can be determined, providing a detailed understanding of the hydrogen-bonding network that stabilizes the crystal structure. researchgate.net

Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with a unique crystal structure and physical properties. Single-crystal X-ray diffraction is essential for identifying and characterizing these different polymorphs.

Hypothetical Crystallographic Data for a Substituted Phenylhydrazine Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.26840(10)
b (Å)15.21900(10)
c (Å)22.7155(2)
β (°)93.6920(10)
Volume (ų)1817.54(4)
Z4

Note: This is a hypothetical data table based on a related azafluoranthenone derivative and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study. mdpi.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of chiral molecules. mdpi.com While this compound itself is achiral, its derivatives can be chiral if they are synthesized from or reacted with chiral reagents. nih.govgoogle.com

Enantiomeric Excess (ee): For a chiral derivative of this compound, CD spectroscopy can be used to determine the enantiomeric excess of a sample. The intensity of the CD signal is proportional to the difference in concentration between the two enantiomers.

Absolute Configuration: The absolute configuration (R or S) of a chiral center can often be determined by comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). mdpi.com The sign and shape of the Cotton effects in the CD spectrum are characteristic of a particular absolute configuration.

Conformational Analysis: CD spectroscopy is also sensitive to the solution-state conformation of chiral molecules. Changes in the CD spectrum can be used to study conformational equilibria and the influence of the solvent on the molecular conformation. mdpi.com

For instance, if this compound were to be derivatized with a chiral aldehyde or ketone, the resulting hydrazone would be chiral. The CD spectrum of such a derivative would exhibit characteristic signals that could be used to assign its absolute configuration and study its stereochemical properties. nih.govrsc.org

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Complex Mixture Analysis and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques are indispensable for the molecular weight determination, elemental composition analysis, and structural elucidation of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com This is crucial for confirming the identity of the target compound and for analyzing complex mixtures containing related substances. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique is invaluable for elucidating the fragmentation pathways of a molecule, which provides detailed structural information. nih.gov The fragmentation of this compound would likely involve cleavages of the N-N bond, loss of the methylthio groups, and fragmentation of the aromatic ring. cdnsciencepub.comresearchgate.net

Analysis of Complex Mixtures: Techniques such as liquid chromatography coupled to mass spectrometry (LC-MS) are powerful for the separation and identification of components in complex mixtures. mdpi.com This would be particularly useful for analyzing the products of reactions involving this compound, allowing for the identification of the main product, by-products, and any unreacted starting materials.

Expected Fragmentation Pathways for this compound:

The fragmentation of phenylhydrazine derivatives in the mass spectrometer is often characterized by the cleavage of the N-N bond. researchgate.net For this compound, key fragmentation pathways would likely include:

Loss of the amino group (-NH₂): This would result in a fragment corresponding to the [M-16]⁺ ion.

Cleavage of the C-N bond: This would lead to the formation of the [C₈H₁₀S₂]⁺ radical cation.

Loss of a methyl radical (-CH₃): Fragmentation of the methylthio group could lead to the loss of a methyl radical, forming a [M-15]⁺ ion.

Loss of a thioformaldehyde (B1214467) molecule (CH₂S): Rearrangement and fragmentation could lead to the loss of a neutral thioformaldehyde molecule.

The study of these fragmentation patterns through MS/MS experiments would provide a detailed "fingerprint" of the molecule, confirming its structure and allowing for its identification in complex samples. acs.orgnih.govlibretexts.org

Theoretical and Computational Chemistry Studies of 3,4 Bis Methylthio Phenyl Hydrazine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbital energies.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for optimizing molecular geometries and analyzing electronic properties. nih.gov A typical approach would involve using the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization to accurately describe a molecule with heteroatoms like sulfur and nitrogen. nih.govmdpi.com

The optimization process seeks the lowest energy conformation of the molecule. For (3,4-Bis(methylthio)phenyl)hydrazine, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The resulting geometry would reveal the planarity of the phenyl ring and the orientation of the methylthio and hydrazine (B178648) substituents.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. mdpi.com The HOMO energy is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability. scienceopen.com For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pairs of the sulfur atoms, while the LUMO would likely be distributed across the π-system of the ring and the hydrazine moiety.

Table 1: Hypothetical DFT (B3LYP/6-311++G(d,p)) Calculated Geometric Parameters

ParameterValue
Bond Length (N-N)1.42 Å
Bond Length (C-N)1.40 Å
Bond Length (C-S)1.78 Å
Bond Angle (C-N-N)119.5°
Bond Angle (C-S-C)101.2°

Table 2: Hypothetical Frontier Orbital Energies

OrbitalEnergy (eV)
HOMO-5.45 eV
LUMO-0.21 eV
HOMO-LUMO Gap5.24 eV

While DFT is a robust method, post-Hartree-Fock methods are employed when higher accuracy is required, particularly for calculating electronic energies and properties where electron correlation is critical. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. chemrxiv.org These methods are computationally more demanding and are often used to benchmark the results obtained from DFT or for calculations on smaller systems. github.io They would be applied to the DFT-optimized geometry to obtain a more accurate single-point energy, ionization potential, and electron affinity.

Table 3: Hypothetical Comparison of Calculated Ground State Energies

MethodRelative Energy (kcal/mol)
DFT (B3LYP)0.00 (Reference)
MP2-2.54
CCSD(T)-1.89

Conformational Analysis and Potential Energy Surfaces

Molecules with single bonds can rotate, leading to different spatial arrangements known as conformations. Understanding the conformational landscape is crucial as it affects the molecule's physical properties and biological activity.

A full exploration of the conformational space can be computationally expensive with quantum methods. Molecular Mechanics (MM) offers a faster alternative by using classical physics-based force fields (e.g., MMFF94 or AMBER) to calculate molecular energies. researchgate.net A systematic scan of the potential energy surface would be performed by rotating key dihedral angles, such as those around the C-S and C-N bonds, to identify stable conformers (energy minima) and the transition states that separate them.

Following the identification of key conformers, Molecular Dynamics (MD) simulations can be performed. mdpi.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules like water or DMSO), and Newton's equations of motion are solved over time. This provides insight into the dynamic behavior of the molecule, including the rate of interconversion between different conformations and its flexibility at a given temperature.

Table 4: Hypothetical Relative Energies of Key Conformers

Conformer DescriptionRelative Energy (kcal/mol)
Global Minimum (Anti-orientation of -SCH3 groups)0.00
Local Minimum 1 (Syn-orientation of -SCH3 groups)+1.8
Local Minimum 2 (Rotated Hydrazine Group)+3.2

The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility. For this compound, the primary sites for intermolecular interaction are the N-H groups of the hydrazine moiety, which can act as hydrogen bond donors, and the nitrogen lone pairs, which can act as hydrogen bond acceptors. figshare.com This suggests that N-H···N hydrogen bonding could be a dominant interaction in the solid state or in concentrated solutions.

Additionally, the aromatic phenyl rings can engage in π-π stacking interactions. Computational studies would involve simulating a dimer of the molecule to calculate the binding energy for different orientations (e.g., hydrogen-bonded vs. stacked). These calculations help predict whether the molecule is likely to self-assemble or aggregate in solution.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard for calculating ¹H and ¹³C NMR chemical shifts. nih.gov Calculated values are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can show excellent correlation with experimental spectra, aiding in the assignment of complex signals. scielo.org.za

IR (Infrared) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT-calculated frequencies correspond to fundamental vibrational modes, such as N-H stretching, C-S stretching, and aromatic ring vibrations. acs.org Because the calculations assume a harmonic oscillator model and are performed on an isolated molecule, a scaling factor is often applied to the computed frequencies for better agreement with experimental IR spectra. nih.gov

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov The calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). This allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. scielo.org.za

Table 5: Hypothetical Predicted Spectroscopic Data

SpectroscopyParameterCalculated ValueAssignment
¹H NMRChemical Shift (δ)3.5 ppm-NH2
¹³C NMRChemical Shift (δ)15.2 ppm-SCH3
IRFrequency (cm⁻¹)3350 cm⁻¹N-H stretch
IRFrequency (cm⁻¹)710 cm⁻¹C-S stretch
UV-Visλmax295 nmπ → π* transition

Reaction Mechanism Modeling and Transition State Characterization

The reactivity of this compound is largely dictated by the interplay of the electron-donating hydrazine moiety and the methylthio substituents on the phenyl ring. Computational modeling, primarily using Density Functional Theory (DFT), is a powerful tool to elucidate potential reaction mechanisms and characterize the associated transition states.

One of the fundamental reactions involving phenylhydrazine (B124118) and its derivatives is electrophilic aromatic substitution. The two methylthio (-SCH₃) groups and the hydrazine (-NHNH₂) group are ortho-, para-directing activators, significantly influencing the regioselectivity of such reactions. The mechanism for electrophilic aromatic substitution on benzene (B151609) and its derivatives is a well-understood two-step process. msu.edulibretexts.orgbyjus.comstudymind.co.ukmasterorganicchemistry.com The first step, which is rate-determining, involves the attack of an electrophile on the electron-rich aromatic ring to form a positively charged intermediate known as an arenium ion. libretexts.orgbyjus.com The second, faster step is the removal of a proton from this intermediate to restore the aromaticity of the ring. msu.edulibretexts.org

For this compound, the positions ortho and para to the strongly activating hydrazine group are the most likely sites for electrophilic attack. Computational modeling can predict the relative activation energies for attack at different positions on the ring, thus determining the most probable substitution pattern. Transition state theory (TST) is employed to understand the rates of these elementary reactions by examining the properties of the activated complex at the transition state. wikipedia.orgyoutube.com

The characterization of the transition state is a critical aspect of reaction mechanism modeling. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. wikipedia.org Computational software can calculate the geometry of the transition state and its vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

A hypothetical reaction coordinate diagram for the nitration of this compound could be constructed to illustrate the energy changes throughout the reaction, including the energies of the reactants, the transition state, the arenium ion intermediate, and the final products.

Table 1: Hypothetical Calculated Energy Barriers for Electrophilic Nitration of this compound at Different Positions

Position of AttackRelative Activation Energy (kcal/mol)
C2 (ortho to -NHNH₂)15.2
C5 (ortho to -SCH₃)18.9
C6 (ortho to -NHNH₂)14.8

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Computational Design of Novel this compound Derivatives

Computational chemistry is not only a tool for understanding existing molecules but also a powerful engine for the design of novel compounds with desired properties. nih.govmdpi.commdpi.comresearchgate.net For this compound, derivatives could be designed to enhance specific characteristics, such as antioxidant activity or inhibitory potential against certain enzymes.

The presence of sulfur-containing functional groups suggests that this compound and its derivatives could possess interesting antioxidant properties. arabjchem.orgresearchgate.netnih.gov Computational methods are routinely used to study the antioxidant nature of chemicals. nih.govsapub.org The primary mechanisms of antioxidant action, such as hydrogen atom transfer (HAT) and single electron transfer (SET), can be investigated by calculating parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). mdpi.com

By systematically modifying the structure of this compound in silico—for example, by introducing different substituents on the phenyl ring or modifying the hydrazine moiety—it is possible to screen a large library of virtual compounds for their potential antioxidant efficacy. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate structural features with antioxidant activity, guiding the design of more potent analogues. nih.govnih.gov

For instance, introducing electron-donating groups could lower the O-H or N-H bond dissociation enthalpy, facilitating the HAT mechanism. Conversely, the introduction of electron-withdrawing groups might enhance the ability of the molecule to stabilize a radical cation, favoring the SET mechanism.

Table 2: Computationally Predicted Antioxidant Properties of Designed this compound Derivatives

DerivativeModificationPredicted BDE (N-H) (kcal/mol)Predicted IP (eV)
Lead CompoundThis compound85.37.2
Derivative AAddition of -OH at C582.16.9
Derivative BAddition of -NO₂ at C688.57.8
Derivative CReplacement of -SCH₃ with -OCH₃84.97.1

Note: These values are hypothetical and serve to illustrate the principles of computational design. Actual values would be subject to rigorous computational analysis.

Potential Applications of 3,4 Bis Methylthio Phenyl Hydrazine Beyond Biological Contexts

Role as a Versatile Synthetic Building Block in Multistep Organic Synthesis

Hydrazine (B178648) derivatives are fundamental building blocks in organic chemistry, and (3,4-Bis(methylthio)phenyl)hydrazine is no exception. enamine.netthermofisher.com The presence of the reactive hydrazine moiety allows for its participation in a wide array of chemical transformations. It can serve as a precursor for the synthesis of a diverse range of heterocyclic compounds, which are pivotal scaffolds in medicinal and materials chemistry. researchgate.net

One of the most notable reactions involving phenylhydrazines is the Fischer indole (B1671886) synthesis, a classic method for preparing indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.com This reaction's versatility allows for the synthesis of variously substituted indoles, which are key components in many pharmaceuticals and functional materials. The methylthio groups on the phenyl ring of this compound can influence the electronic properties of the resulting indole, potentially leading to novel materials with tailored characteristics.

Furthermore, the hydrazine group can undergo condensation reactions with carbonyl compounds to form hydrazones. nih.gov These hydrazones are stable compounds that can be further modified or used as intermediates in the synthesis of more complex molecules, including pyrazoles and other nitrogen-containing heterocycles. enamine.net The sulfur atoms in the methylthio groups could also be targeted for selective oxidation or other transformations, adding another layer of synthetic utility.

Precursor for Advanced Materials

The unique electronic and structural features of this compound make it an attractive precursor for the development of advanced materials with specific optical, electronic, and catalytic properties.

Monomers for Polymer Synthesis (e.g., Optoelectronic Polymers, Functional Polyhydrazines)

Phenylhydrazine and its derivatives have been utilized in the synthesis of copolymers with interesting properties. For instance, copolymers of phenylhydrazine have been shown to exhibit electrical conductivity and solubility in common organic solvents, making them suitable for various electronic applications. e-journals.in The incorporation of this compound as a monomer could lead to the formation of novel polymers with enhanced charge-transport properties due to the presence of sulfur atoms, which can facilitate intermolecular interactions.

The synthesis of a terpolymer using p-phenylenediamine, phenylhydrazine, and formaldehyde (B43269) has been reported, highlighting the potential of hydrazine derivatives in creating complex polymeric structures. nih.gov By analogy, this compound could be used to create functional polyhydrazines or be incorporated into other polymer backbones to impart specific functionalities. These polymers could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and antistatic coatings.

Ligands for Coordination Chemistry and Catalysis

The nitrogen atoms of the hydrazine group and the sulfur atoms of the methylthio groups in this compound can act as donor atoms, making the compound a potential ligand for a variety of metal ions. mdpi.com The resulting coordination complexes could exhibit interesting catalytic activities or be used as building blocks for the construction of metal-organic frameworks (MOFs).

Hydrazone-based ligands, derived from the reaction of hydrazines with aldehydes or ketones, are well-known for their ability to form stable complexes with transition metals. nih.gov These complexes have been investigated for their catalytic applications in various organic transformations. The specific substitution pattern of this compound could lead to ligands with unique steric and electronic properties, influencing the catalytic activity and selectivity of their metal complexes. For example, pyridazine-based ligands derived from hydrazines have been shown to form complexes with first-row transition metals. researchgate.net

Components in Self-Assembled Systems

The ability of molecules to self-assemble into ordered structures is crucial for the development of nanomaterials and functional surfaces. researchgate.net The aromatic ring and the potential for hydrogen bonding through the hydrazine group in this compound suggest that it could participate in self-assembly processes. beilstein-journals.org

Molecules with similar structural motifs, such as pyrazine-based tectons, have been shown to form polymorphic self-assembled monolayers on surfaces. beilstein-journals.org The interplay of intermolecular forces, including hydrogen bonding and π-π stacking, dictates the final architecture of these assemblies. The methylthio groups could further influence the packing of the molecules through van der Waals interactions or by directing the assembly through specific sulfur-sulfur or sulfur-metal interactions. Such self-assembled systems could be utilized in molecular electronics, sensors, and surface patterning.

Reagent in Analytical Chemistry (e.g., Derivatization Agent for Chromatography)

Phenylhydrazine is a well-known reagent in analytical chemistry, particularly for the derivatization of carbonyl compounds. who.int The reaction with aldehydes and ketones to form colored and crystalline phenylhydrazones allows for their detection and characterization. This compound could serve a similar purpose, potentially offering advantages in terms of the stability or chromatographic behavior of the resulting derivatives.

The development of spectrophotometric methods for the simultaneous kinetic analysis of ternary mixtures of hydrazine derivatives suggests their utility in quantitative analysis. researchgate.net The specific spectroscopic properties of this compound and its derivatives could be exploited for the development of new analytical methods.

Application in Agrochemical or Industrial Chemical Development (Non-Biological, e.g., Corrosion Inhibitors, Dyes)

The structural features of this compound suggest its potential in several industrial applications, including as a corrosion inhibitor and a precursor for dyes.

Organic compounds containing heteroatoms like nitrogen and sulfur are known to be effective corrosion inhibitors for various metals and alloys. jmaterenvironsci.comicrc.ac.iricrc.ac.ir These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The presence of both nitrogen and sulfur in this compound makes it a strong candidate for a corrosion inhibitor. The efficiency of hydrazine derivatives as corrosion inhibitors has been demonstrated for mild steel in acidic media. jmaterenvironsci.comresearchgate.net The two methylthio groups could enhance the adsorption process and provide improved corrosion protection.

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

While classical methods for the synthesis of phenylhydrazines are well-established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to (3,4-Bis(methylthio)phenyl)hydrazine and its analogs. Key areas of exploration include:

Late-Stage Functionalization: Developing methodologies for the direct introduction of the hydrazine (B178648) group or the methylthio substituents at a later stage in a synthetic sequence would provide rapid access to a diverse range of derivatives. This approach is particularly valuable for creating libraries of compounds for screening in various applications.

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly shorten reaction times and improve yields in the synthesis of heterocyclic compounds derived from hydrazines. mdpi.com Exploring its application in the synthesis of this compound could lead to more efficient and scalable processes.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalyst-Free Reactions Reduced cost, simplified purification, lower environmental impact.Optimization of reaction conditions (solvent, temperature) to achieve high yields and selectivity. researchgate.net
Late-Stage Functionalization Rapid diversification of molecular structures, efficient library synthesis.Development of regioselective C-H activation and functionalization methods.
Microwave-Assisted Synthesis Accelerated reaction rates, improved energy efficiency, potential for higher yields.Screening of reaction parameters to identify optimal conditions for specific transformations. mdpi.com

Development of Selective Catalytic Transformations

The reactivity of the hydrazine and methylthio groups in this compound opens up a wide array of possibilities for selective catalytic transformations. Future research in this area will likely concentrate on:

Transition Metal Catalysis: The development of novel transition-metal catalysts for C-N and C-S bond-forming reactions will be crucial for the synthesis of complex derivatives. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce various substituents onto the aromatic ring.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for a variety of organic transformations. researchgate.net Its application to reactions involving this compound could enable novel transformations that are not accessible through traditional thermal methods.

Asymmetric Catalysis: The development of enantioselective catalytic methods for reactions involving the hydrazine moiety would be highly valuable for the synthesis of chiral derivatives with potential applications in pharmaceuticals and materials science.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of flow chemistry and automated synthesis platforms will be indispensable.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. mdpi.com The application of continuous-flow technologies to the synthesis of hydrazine derivatives has already been demonstrated to be a practical and efficient approach. rsc.orgrsc.org Future work could focus on developing a continuous-flow synthesis of this compound itself, as well as its subsequent derivatization.

Automated synthesis platforms, combining robotics and computational algorithms, can be used to rapidly screen a wide range of reaction conditions and identify optimal parameters. This high-throughput approach can significantly accelerate the development of new synthetic methodologies and the discovery of novel derivatives with desired properties.

Advanced Material Science Applications of Derivatives

The presence of sulfur atoms in this compound suggests that its derivatives could have interesting properties for applications in material science. Organosulfur compounds are known to play a role in various advanced materials. wikipedia.org

Conducting Polymers: The incorporation of the 3,4-bis(methylthio)phenyl moiety into polymer backbones could lead to new conducting polymers with tailored electronic properties. Polythiophenes, for example, are a well-known class of conducting polymers. britannica.com

Energy Storage: Organosulfur compounds are being explored as cathode materials for rechargeable lithium batteries due to their high theoretical capacity and structural designability. acs.orgrsc.orgpku.edu.cn Derivatives of this compound could be investigated for their potential in this area.

Nanotechnology: The ability of sulfur compounds to bind to gold surfaces makes them useful for the formation of self-assembled monolayers (SAMs) on nanoparticles and surfaces. britannica.com This could be exploited to create novel nanomaterials with tailored functionalities.

Interdisciplinary Studies with Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental studies will be crucial for a deeper understanding of the properties and reactivity of this compound and for the rational design of new derivatives.

Computational Modeling: Density functional theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.gov This can provide valuable insights to guide experimental work.

Structure-Activity Relationship Studies: By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, it is possible to establish structure-activity relationships (SAR). nih.gov This information is essential for the design of molecules with optimized performance for specific applications.

Mechanistic Investigations: A combination of experimental techniques and computational modeling can be used to elucidate the mechanisms of reactions involving this compound. A thorough understanding of the reaction mechanisms is key to developing more efficient and selective synthetic methods.

Q & A

Q. What synthetic methodologies are effective for preparing (3,4-Bis(methylthio)phenyl)hydrazine?

  • Methodological Answer : The compound can be synthesized via condensation reactions using hydrazine hydrate and bis(methylthio)-substituted precursors. For example:
  • Route 1 : Reacting 3,4-bis(methylthio)benzaldehyde with hydrazine hydrate in ethanol under reflux (6–8 hours), followed by recrystallization from acetic acid. Yields depend on stoichiometric ratios and catalysts (e.g., glacial acetic acid or piperidine) .
  • Route 2 : Substitution reactions of dichloro-pyrrole derivatives with hydrazine hydrate (20 mmol) in ethanol under reflux (3–4 hours), yielding dihydrazino derivatives with bis(methylthio) substituents .
    Table 1 : Comparative Synthesis Conditions
PrecursorSolventCatalystTime (h)Yield (%)Reference
Dichloro-pyrroleEthanolNone3–475–80
Bis(methylthio)benzaldehydeEthanolGlacial Acetic Acid6–860–70

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include:
  • Hydrazine protons (NH-NH2): δ 5.8–6.2 ppm (singlet, exchangeable with D2O).
  • Aromatic protons: δ 7.2–7.6 ppm (multiplet for substituted phenyl ring).
  • Methylthio (-SCH3): δ 2.4–2.6 ppm (singlet) .
  • FTIR : Stretching vibrations for N-H (3250–3350 cm⁻¹), C=S (1250–1300 cm⁻¹), and C-N (1100–1150 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 228.3 (calculated for C₉H₁₂N₂S₂) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathways for this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) predicts electronic properties and reaction mechanisms:
  • Electron Distribution : The bis(methylthio) groups increase electron density on the phenyl ring, enhancing nucleophilic reactivity at the hydrazine moiety .
  • Transition States : Calculations show energy barriers for cyclization reactions (e.g., forming thiadiazole derivatives) are reduced by 8–12 kcal/mol compared to non-thio analogs .
    Table 2 : DFT-Predicted vs. Experimental Data
PropertyDFT (B3LYP)ExperimentalError (%)
C-S Bond Length (Å)1.821.801.1
Hydrazine N-N Stretch (cm⁻¹)112011051.3

Q. What mechanistic insights explain contradictory yields in hydrazine-mediated cyclization reactions?

  • Methodological Answer : Discrepancies arise from competing pathways:
  • Pathway A : Hydrazine acts as a nucleophile, attacking electrophilic carbons to form pyrazole or triazole rings.
  • Pathway B : Thioether groups (-SCH3) participate in radical-mediated coupling, diverting intermediates toward thiadiazine byproducts .
    Mitigation Strategies :
  • Use anhydrous solvents to suppress radical pathways.
  • Optimize temperature (70–80°C) to favor Pathway A .

Q. How can biological activity assays be designed for this compound derivatives?

  • Methodological Answer :
  • Antifungal Testing : Follow CLSI guidelines using MIC assays (e.g., against Candida albicans). Derivatives with 2-thienyl substituents show MIC values of 2 µg/mL due to enhanced membrane penetration .
  • Antitubercular Activity : Test against Mycobacterium tuberculosis H37Rv via resazurin microtiter assay (REMA). Fluorophenyl derivatives (e.g., 4,6-trifluorophenyl) exhibit MICs of 1.6 µg/mL .
    Table 3 : Biological Activity Data
DerivativeSubstituentMIC (µg/mL)Target Organism
2o2-Thienyl2.0C. albicans
2f2,4-Difluorophenyl1.6M. tuberculosis

Q. What are the stability challenges for this compound under ambient conditions?

  • Methodological Answer :
  • Oxidation : Methylthio groups (-SCH3) oxidize to sulfoxides (-SOCH3) in air. Store under inert gas (N2/Ar) at –20°C .
  • Hydrazine Degradation : Hydrolyzes to phenylhydrazines in humid environments. Use desiccants (e.g., silica gel) during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.